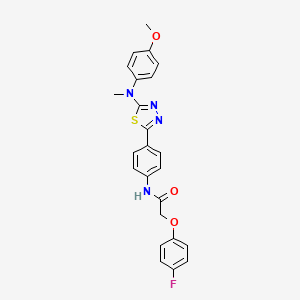

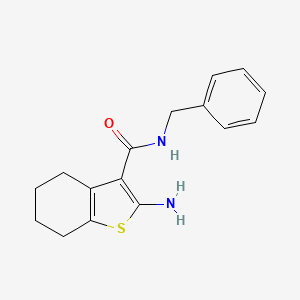

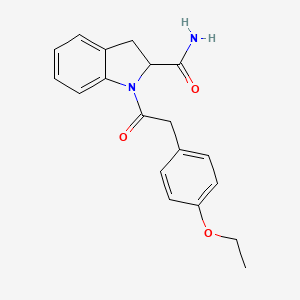

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound A' and is a selective androgen receptor modulator (SARM). The purpose of

Scientific Research Applications

Antifungal Applications

Research has identified certain pyrimidin-amine derivatives as potential antifungal agents. A study reported on the antifungal effects of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing heterocyclic compounds. These compounds were synthesized and tested against various types of fungi, including Aspergillus terreus and Aspergillus niger, with some derivatives showing significant antifungal activity. This suggests that related pyrimidin-4-yl phenol derivatives may also have potential antifungal applications (Jafar et al., 2017).

Antioxidant and Enzyme Inhibition

Pyrido[1,2-a]pyrimidin-4-one derivatives, related to the structure of the compound , have been tested for their activity as aldose reductase inhibitors and displayed significant antioxidant properties. This class of compounds, particularly those bearing a phenol or catechol moiety, exhibited activities in the micromolar/submicromolar range, suggesting that similar structures could have applications in managing oxidative stress-related conditions and as enzyme inhibitors (La Motta et al., 2007).

Anti-Cancer and DNA Interaction

Certain pyrimidin derivatives have been synthesized and investigated for their interactions with DNA and potential anticancer activities. For instance, complexes involving zinc(II) and cobalt(II) with N6O/N3O coordinating ligands were synthesized and shown to interact with calf thymus DNA (CT-DNA). These interactions suggest a role in oxidative DNA damage pathways, which could be indicative of potential applications in cancer therapy (Li et al., 2017).

Anticorrosive Properties

Derivatives of vanillin Schiff bases, which share structural features with the query compound, have demonstrated significant anticorrosive effects on mild steel in acidic environments. Such studies indicate the potential for these compounds in protecting metal surfaces from corrosion, which is crucial in industrial applications (Satpati et al., 2020).

properties

IUPAC Name |

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2,5-dimethylphenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-16-8-9-17(2)18(12-16)15-32-19-10-11-20(21(30)13-19)25-24(14-28-26(27)29-25)33-23-7-5-4-6-22(23)31-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRANRZIGNQKVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC=C4OC)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2661632.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2661633.png)

![4-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2661639.png)

![3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2661642.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2661643.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2661648.png)